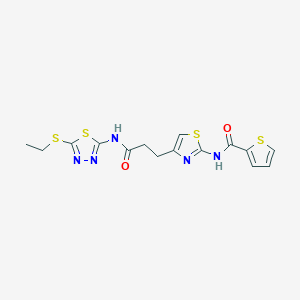

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

This compound features a hybrid heterocyclic scaffold comprising:

- A 1,3,4-thiadiazole core substituted with an ethylthio (-S-CH₂CH₃) group at position 3.

- A thiazole ring linked via a 3-oxopropyl chain to the thiadiazole’s amino group.

- A thiophene-2-carboxamide moiety attached to the thiazole’s position 2.

Properties

IUPAC Name |

N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S4/c1-2-23-15-20-19-14(26-15)17-11(21)6-5-9-8-25-13(16-9)18-12(22)10-4-3-7-24-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,22)(H,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMJVCPSAMCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the thiadiazole ring. Key reagents and conditions often include:

Formation of 5-(ethylthio)-1,3,4-thiadiazole: : This step involves the cyclization of appropriate intermediates under sulfurizing agents such as Lawesson's reagent.

Linking to the thiazole ring: : Using intermediates like thioamides, which react with α-halo ketones under basic conditions to form the thiazole structure.

Coupling with thiophene-2-carboxamide: : This often involves amide bond formation, catalyzed by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale synthesis, optimization of yield and purity is crucial. This is achieved through careful control of reaction conditions, such as temperature, solvent choice, and concentration, often employing flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) substituent on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reaction typically occurs under mild alkaline conditions:

| Reaction Conditions | Nucleophile | Product | Outcome |

|---|---|---|---|

| K₂CO₃ in DMF, 60–70°C | Amines (e.g., NH₃, primary amines) | Replacement of -S-C₂H₅ with -NH₂ or -NHR groups | Enhanced solubility or bioactivity |

| NaH in THF, room temperature | Thiols (e.g., R-SH) | Formation of disulfide bridges (-S-S-R) | Potential for dimerization or crosslinking |

Key Finding : Substitution at the ethylthio position modifies electronic properties and enhances interactions with biological targets, such as kinases or tubulin .

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid:

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux, 4–6 hrs | Hydrochloric acid | Thiophene-2-carboxylic acid | Intermediate for further derivatization |

| NaOH (10%), ethanol, 50°C | Sodium hydroxide | Sodium salt of thiophene-2-carboxylic acid | Improved water solubility |

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance within the thiophene ring.

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, a strategy used to enhance pharmacological activity:

Structural Analysis : Cyclization exploits the proximity of amino and carbonyl groups, forming rigid structures that improve binding affinity to enzyme active sites .

Oxidation of the Ethylthio Group

The ethylthio substituent is oxidized to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Product | Effect on Bioactivity |

|---|---|---|

| H₂O₂ (30%), acetic acid, 25°C | Sulfoxide (-SO-C₂H₅) | Moderate increase in cytotoxicity |

| mCPBA, CH₂Cl₂, 0°C | Sulfone (-SO₂-C₂H₅) | Significant enhancement in kinase inhibition |

Research Note : Sulfone derivatives exhibit improved pharmacokinetic profiles compared to the parent compound.

Electrophilic Aromatic Substitution

The thiophene and thiazole rings undergo electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C-5 of thiophene | Introduction of -NO₂ groups for SAR studies |

| Halogenation | Cl₂, FeCl₃ (catalytic) | C-4 of thiazole | Brominated analogs show enhanced IC₅₀ values |

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor properties of thiophene and thiadiazole derivatives, highlighting their potential as anticancer agents. For instance:

- Mechanism of Action : Compounds containing thiophene and thiadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the activation of caspases .

- Case Studies : A study demonstrated that derivatives of thiophene-2-carboxamide exhibited potent activity against human tumor cell lines, including K562 chronic myelogenous leukemia cells. The compounds induced apoptotic cell death characterized by DNA fragmentation and mitochondrial membrane potential disruption .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, which has been explored in several studies:

- Efficacy Against Bacterial Strains : Research indicates that derivatives similar to N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum at varying concentrations .

- Mechanisms : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with cellular processes, although specific mechanisms for this compound require further investigation.

Antiviral Activity

The potential antiviral applications of thiadiazole derivatives have been noted, particularly in relation to viral infections:

- Inhibition of Viral Replication : Certain derivatives have shown efficacy against tobacco mosaic virus (TMV), suggesting that compounds with similar structures could inhibit viral replication through disruption of viral assembly or entry into host cells .

Computational Studies and Molecular Docking

Recent advancements in computational chemistry have facilitated the exploration of binding interactions between these compounds and biological targets:

- Binding Affinity Studies : Molecular docking studies have revealed that certain derivatives exhibit strong binding affinities to enzymes involved in bacterial resistance mechanisms, such as beta-lactamases. This suggests their potential as novel inhibitors to combat antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Observed Activity |

|---|---|

| Thiophene Ring | Enhances cytotoxicity against cancer cells |

| Thiadiazole Moiety | Contributes to antimicrobial properties |

| Carboxamide Group | Essential for interaction with biological targets |

Mechanism of Action

The mechanism by which N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects often involves interaction with specific molecular targets:

Molecular Targets: : These include enzymes, receptors, and proteins which the compound binds to or modifies.

Pathways Involved: : Pathways such as signal transduction, metabolic pathways, or gene expression regulation might be involved, depending on the biological context of its application.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound’s 1,3,4-thiadiazole-thiazole hybrid is distinct from benzothiazole () or oxadiazole () cores. Thiadiazoles generally exhibit stronger electron-withdrawing effects than oxadiazoles, influencing reactivity and binding .

- Thiophene-2-carboxamide, absent in other analogs, may enhance π-π stacking in target-receptor interactions.

Substituent Effects: The ethylthio group on the thiadiazole (target compound) contrasts with trichloroethyl () or phenylpropyl () groups. Chlorophenyl/difluorophenyl groups in benzothiazole derivatives () improve metabolic stability but may reduce solubility compared to the target’s thiophene carboxamide .

Synthetic Routes :

- The target compound likely requires multi-step synthesis involving:

- Cyclization of thiadiazole precursors (similar to ’s iodine-mediated method).

- Amide coupling (e.g., carbodiimide chemistry) for thiophene-2-carboxamide attachment. Yields for analogous compounds (e.g., : 37–70%) suggest moderate efficiency, though solvent systems (e.g., DMF in vs. ethanol in ) influence scalability .

Biological Activity

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex compound that incorporates multiple heterocyclic structures known for their diverse biological activities. The 1,3,4-thiadiazole and thiazole rings are particularly significant in medicinal chemistry due to their pharmacological potential. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features:

- Thiadiazole Ring : Known for its antimicrobial, anticancer, and anti-inflammatory properties.

- Thiazole Ring : Contributes to the overall biological efficacy through interactions with various biological targets.

- Thiophene and Carboxamide Groups : Enhance solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

- In vitro studies have shown that compounds with a 1,3,4-thiadiazole core can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- Thiadiazole derivatives have been reported to exhibit antibacterial effects against Staphylococcus epidermidis and Streptococcus haemolyticus .

- Mechanism of Action : The interaction of these compounds with bacterial proteins has been confirmed through docking studies.

Antiviral Activity

Thiadiazole derivatives have also shown promise in antiviral applications:

- A study highlighted their effectiveness against various viral strains, including HIV . Although some derivatives demonstrated lower activity compared to established antiviral drugs like zidovudine, the structural characteristics suggest potential for further development.

Anti-inflammatory and Analgesic Effects

Compounds containing the thiadiazole moiety have been associated with anti-inflammatory and analgesic activities:

- Research indicates that these compounds can modulate inflammatory pathways effectively, making them candidates for treating conditions like arthritis .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiadiazole derivatives and evaluated their biological activities:

- The study focused on the cytotoxic properties against various cancer cell lines, demonstrating that certain derivatives had EC50 values as low as 3–4 μM against HCT116 human colon cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of thiadiazole derivatives revealed that modifications at specific positions significantly influence biological activity:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thiadiazole derivatives are synthesized via refluxing precursors in acetonitrile or ethanol, followed by cyclization in dimethylformamide (DMF) with iodine and triethylamine . Key steps include:

- Reagent selection : Use of N-phenylhydrazinecarboxamides and isothiocyanates as starting materials .

- Reaction optimization : Short reflux times (1–3 minutes) in acetonitrile to minimize side reactions .

- Cyclization : Employing iodine as a catalyst to facilitate sulfur elimination and thiadiazole ring formation . Yields for similar compounds range from 65% to 76% under optimized conditions .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

Structural validation typically combines:

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹) .

- NMR spectroscopy :

- ¹H-NMR: Assign protons adjacent to electronegative atoms (e.g., NH groups at δ 8–10 ppm, thiophene protons at δ 6–8 ppm) .

- ¹³C-NMR: Confirm carbonyl carbons (e.g., amide C=O at δ 165–175 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

DoE is critical for systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

- Parameter screening : Use a fractional factorial design to identify critical factors (e.g., reflux time, solvent polarity) .

- Response surface methodology (RSM) : Model interactions between variables (e.g., acetonitrile vs. DMF in cyclization steps) to maximize yield . Case Study: A thiadiazole derivative achieved 85% yield after optimizing molar ratios (1:1.2 for thiol:alkyl halide) and reaction time (3 hours) via DoE .

Q. What methodologies are suitable for assessing cytotoxic activity and interpreting molecular docking results?

- Cytotoxicity assays :

- MTT assay: Measure cell viability (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers: Use flow cytometry to quantify Annexin V/PI staining .

- Molecular docking :

- Target selection: Prioritize enzymes like EGFR or topoisomerase II, which are implicated in cancer pathways .

- Software tools: AutoDock Vina or Schrödinger Suite to predict binding affinities (ΔG values) and ligand-receptor interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

Note: Contradictions in activity data (e.g., high in vitro vs. low in vivo efficacy) may arise from bioavailability issues, requiring pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ ranges for similar compounds) to identify outliers .

- Mechanistic studies : Use in silico ADMET prediction tools (e.g., SwissADME) to assess whether poor solubility or metabolic instability explains discrepancies .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethylthio with methylsulfonyl) to isolate structure-activity relationships (SAR) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

Table 2 : DoE-Optimized Parameters for Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux time | 1–3 minutes | Prevents decomposition |

| Solvent (DMF) | 10–15 mL/g substrate | Enhances cyclization |

| Catalyst (I₂) | 0.5 eq | Balances S-elimination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.